molecular formula C60H42N4 B13774984 4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline) CAS No. 1032174-52-9

4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)

Cat. No.: B13774984
CAS No.: 1032174-52-9
M. Wt: 819.0 g/mol
InChI Key: ILVOXYIIGGYMCI-UHFFFAOYSA-N
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Description

4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two carbazole units linked through a central biphenyl core, with diphenylaniline groups attached to the nitrogen atoms of the carbazole units. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting and light-emitting properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) typically involves the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as thermal evaporation and spin coating are employed to form thin films of the compound for use in electronic devices .

Chemical Reactions Analysis

Types of Reactions

4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units .

Scientific Research Applications

4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) primarily involves its ability to transport electrons efficiently. The compound’s unique structure allows for effective electron delocalization, which is crucial for its performance in electronic devices. In OLEDs, it functions as an electron-transporting layer, facilitating the movement of electrons from the cathode to the emissive layer, where light is generated .

Properties

CAS No.

1032174-52-9

Molecular Formula

C60H42N4

Molecular Weight

819.0 g/mol

IUPAC Name

N,N-diphenyl-4-[3-[9-[4-(N-phenylanilino)phenyl]carbazol-3-yl]carbazol-9-yl]aniline

InChI

InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(46-19-7-2-8-20-46)49-31-35-51(36-32-49)63-57-27-15-13-25-53(57)55-41-43(29-39-59(55)63)44-30-40-60-56(42-44)54-26-14-16-28-58(54)64(60)52-37-33-50(34-38-52)62(47-21-9-3-10-22-47)48-23-11-4-12-24-48/h1-42H

InChI Key

ILVOXYIIGGYMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C14

Origin of Product

United States

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